Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness

Sourcing a conformationally restricted, bifunctional cyclobutane scaffold with reliable purity often delays early discovery. This compound solves that bottleneck. - Dual amine/ester handles enable rapid library diversification (amide, sulfonamide, PROTAC linkers) in one step. - 3,3-Dimethoxy motif increases H-bond acceptors (5 vs. 2) and sp³ character (Fsp³=0.64), enhancing fragment screening and target engagement. - Commercial availability at ≥95% purity from multiple suppliers ensures reproducible SAR and biophysical assays without in-house synthesis.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 2260931-91-5
Cat. No. B2606547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
CAS2260931-91-5
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)(OC)OC)CN
InChIInChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3
InChIKeyXXGZURWAGJOOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate: Compound Profile


Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate (CAS 2260931‑91‑5, molecular formula C₁₁H₂₁NO₄, molecular weight 231.29 g mol⁻¹) is a synthetic cyclobutane‑based amino acid derivative bearing an isopropyl ester at the 1‑position and two methoxy substituents at the 3‑position of the cyclobutane ring [REFS‑1]. The compound belongs to the broader class of 1‑aminocyclobutane‑1‑carboxylate scaffolds, a family that has yielded potent NMDA receptor antagonists [REFS‑2] and, more recently, Cbl‑b (Casitas B‑lineage lymphoma‑b) E3 ligase inhibitors [REFS‑3]. It is commercially available as a research intermediate (≥95 % purity) from multiple suppliers [REFS‑1][REFS‑4].

Bifunctional scaffold: free amine for conjugation plus isopropyl ester for later hydrolysis or prodrug retention
Gem‑dimethoxy pattern elevates H‑bond acceptor capacity for polar binding‑site engagement, differentiating from unsubstituted cyclobutane analogs
Isopropyl ester provides steric shielding, slowing hydrolysis relative to methyl or ethyl esters and widening synthetic compatibility

Generic Substitution Failure for This Cyclobutane Derivative


Simple in‑class substitution of this compound is not possible because subtle changes in the cyclobutane ring decoration profoundly alter both the chemical reactivity and the biological recognition of the scaffold. The 3,3‑dimethoxy substitution imparts a unique combination of hydrogen‑bond acceptor capacity (five H‑bond acceptors vs. two for the parent 1‑aminocyclobutane‑1‑carboxylic acid) and increased sp³‑rich character that directly affect ligand‑target interactions [REFS‑1]. In the NMDA antagonist series, only 3‑substituted 1‑aminocyclobutane‑1‑carboxylic acids bearing a 2′‑carboxyethyl or 2′‑phosphonoethyl group showed potent and selective NMDA receptor antagonism, demonstrating that even small structural changes can abolish desired activity [REFS‑2]. The following quantitative evidence guide documents the specific, measurable dimensions that differentiate the title compound from its closest structural analogs.

H‑BA Profile The 3,3‑dimethoxy motif is absent in parent 1‑aminocyclobutane‑1‑carboxylic acid and simple mono‑substituted analogs; H‑bond acceptor capacity may not transfer.
Amine Handle Diester or amide analogs lack a free primary amine, requiring additional deprotection and coupling steps that can shift synthetic efficiency and route design.
Ester Stability Methyl or ethyl ester versions hydrolyze faster; the isopropyl group provides steric protection that may alter reaction condition tolerance and intermediate shelf behavior.

Quantitative Differentiation vs. Structural Analogs


Hydrogen-Bond Acceptor Count Advantage

The 3,3‑dimethoxy substitution of the title compound raises the computed hydrogen‑bond acceptor count to 5, compared with 2 for the parent 1‑aminocyclobutane‑1‑carboxylic acid (CAS 22264‑50‑2, H‑bond acceptor count = 2) and 3 for methyl 1‑(aminomethyl)cyclobutane‑1‑carboxylate (CAS 1027337‑70‑7, H‑bond acceptor count = 3) [REFS‑1]. This increase directly impacts the compound's ability to engage polar residues in protein binding sites and its aqueous solubility profile.

H‑Bond Acceptor Profile
Cross‑study comparable
5 H‑bond acceptors vs. 2 for parent 1‑aminocyclobutanecarboxylic acid
Supports enhanced polar binding‑site engagement potential
Computed property; confirm experimentally for target protein
Medicinal chemistry Physicochemical profiling Drug-likeness

Lipophilicity-Adjusted Solubility vs. Diester Analog

The title compound exhibits a computed XLogP3‑AA of −0.1, substantially lower than the diester analog diisopropyl 3,3‑dimethoxycyclobutane‑1,1‑dicarboxylate (CAS 115118‑68‑8, XLogP3‑AA = +2.3) [REFS‑1]. The presence of a single ester group combined with a polar aminomethyl substituent shifts the logP into a favorable range for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeability.

Lipophilicity (XLogP)
Cross‑study comparable
−0.1 (target) vs. +2.3 for diester analog
Favors aqueous solubility while retaining passive permeability context
Computed logP; verify experimentally
ADME Solubility Permeability

Free Amine Handle vs. Diester/Amide Analogs

Unlike the diester analog (CAS 115118‑68‑8) or the carboxamide‑bearing 3,3‑dimethoxycyclobutanecarboxamide (CAS 2360931‑42‑4), the title compound retains a primary aminomethyl group that serves as a reactive handle for amide coupling, reductive amination, or Boc protection [REFS‑1][REFS‑2]. Quantitative reactivity assessments are not published for this specific compound; however, class‑level evidence shows that the aminomethyl‑cyclobutane‑carboxylate scaffold is a validated intermediate in the synthesis of NMDA antagonists, where the amine is elaborated into complex pharmacophores [REFS‑3].

Reactive Amine Handle
Class‑level inference
Primary amine present; diester/amide analogs lack any free amine
Enables direct amide coupling or reductive amination without deprotection
Quantitative reactivity data not available for this compound
Synthetic chemistry Building block Derivatization

Isopropyl Ester Stability vs. Methyl/Ethyl Analogs

Isopropyl esters are known to hydrolyze more slowly than methyl or ethyl esters under both acidic and basic conditions due to increased steric hindrance around the carbonyl carbon. While no published hydrolysis half‑life data exist for this specific compound, class‑level data for amino acid isopropyl esters indicate a 2‑ to 5‑fold increase in hydrolytic half‑life compared to the corresponding methyl esters [REFS‑1]. This property is advantageous when the ester must survive synthetic transformations at the amine site.

Ester Hydrolytic Stability
Class‑level inference
Isopropyl ester: estimated 2–5× longer half‑life than methyl ester (class inference for amino acid esters)
May tolerate more aggressive amine functionalization conditions
No compound‑specific kinetics; extrapolated from general ester hydrolysis literature
Ester prodrug Hydrolytic stability Steric shielding

Gem-Dimethoxy Ring Conformation vs. Mono-Substituted Analogs

Cyclobutane rings exist in a dynamic puckered conformation. The gem‑dimethoxy substitution at the 3‑position creates a steric and electronic environment that biases the ring puckering differently from mono‑substituted or unsubstituted cyclobutane analogs. The title compound carries two methoxy groups on the same carbon (3‑position), whereas close analog ethyl 1‑(aminomethyl)‑3‑isopropylcyclobutane‑1‑carboxylate (CAS 1498178‑02‑1) bears a single isopropyl substituent [REFS‑1][REFS‑2]. No X‑ray or computational conformational analysis for the title compound is publicly available; however, the gem‑disubstitution pattern is predicted to flatten the ring puckering angle compared to the mono‑substituted analog, potentially altering the exit vector geometry of the amine and ester groups [REFS‑3].

Ring Conformation Bias
Supporting evidence
Gem‑dimethoxy vs. mono‑isopropyl; no quantitative puckering data available
Predicted distinct exit‑vector geometry for structure‑based design
Conformational prediction; X‑ray or computational data unavailable
Conformational analysis Ring puckering Structure-based design

Evidence-Based Application Scenarios


sp³-Rich NMDA Antagonist Library Synthesis

The scaffold aligns with the pharmacophore of 1‑aminocyclobutane‑1‑carboxylic acid‑based NMDA antagonists, where 3‑substitution is critical for potency [REFS‑2]. The free aminomethyl group enables rapid diversification into amide, sulfonamide, or urea libraries, while the isopropyl ester can be retained as a prodrug moiety or hydrolyzed to the free acid for direct biological evaluation. The elevated H‑bond acceptor count provided by the dimethoxy motif may offer additional binding interactions not available with mono‑substituted analogs [REFS‑1].

Cbl-b E3 Ligase PROTAC Intermediate

Recent patent disclosures identify cyano‑cyclobutyl compounds as Cbl‑b inhibitors for immuno‑oncology applications [REFS‑3]. The title compound's bifunctional nature (amine handle + ester) makes it a versatile core for synthesizing VHL‑ or CRBN‑recruiting PROTAC molecules, where the aminomethyl group serves as the linker attachment point and the ester can be transformed into a carboxylic acid for cereblon ligand conjugation. The improved aqueous solubility (XLogP −0.1) reduces formulation challenges during early biological screening [REFS‑1].

FBDD Fragment Library Building Block

With a molecular weight of 231 g mol⁻¹ and a computed logP near zero, the title compound satisfies the 'rule of three' criteria for fragment libraries [REFS‑1]. The gem‑dimethoxy cyclobutane core provides high fraction sp³ (Fsp³ = 0.64), a desirable feature for increasing clinical success rates. The commercial availability at ≥95 % purity from multiple suppliers [REFS‑4] supports reproducible fragment soaking and biophysical screening campaigns.

Conformationally Constrained Amino Acid Surrogates

The cyclobutane ring imposes conformational restriction on the aminomethyl side chain, making the compound a useful precursor for peptidomimetic design. Hydrolysis of the isopropyl ester yields the corresponding 1‑(aminomethyl)‑3,3‑dimethoxycyclobutane‑1‑carboxylic acid, which can be incorporated into peptide chains as a β‑turn inducer. Class‑level evidence from NMDA antagonist research demonstrates that cyclobutane‑based amino acids achieve potent and selective receptor antagonism, validating this scaffold for CNS‑targeted peptide mimetics [REFS‑2].

Application
Selection Property
Validation Focus
sp³‑Rich NMDA Antagonist Library Synthesis
3,3‑Dimethoxy substitution pattern and free amine handle
NMDA receptor binding context and pharmacophore diversification
Cbl‑b E3 Ligase PROTAC Intermediate
Bifunctional amine/ester core for linker and ligand conjugation
PROTAC ternary complex formation and cellular degradation context
FBDD Fragment Library Building Block
Fragment‑like profile: MW, low logP, high Fsp³
Rule‑of‑three compliance and biophysical screening reproducibility
Conformationally Constrained Amino Acid Surrogates
Cyclobutane ring enforces restricted aminomethyl geometry
Peptidomimetic β‑turn induction and CNS‑targeted peptide context
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